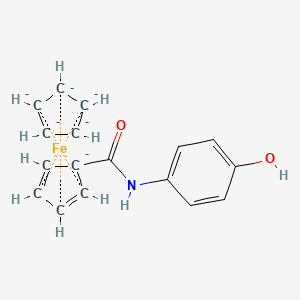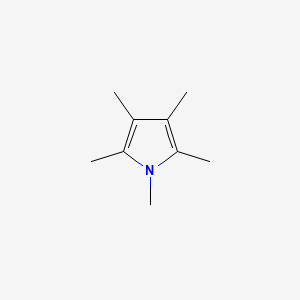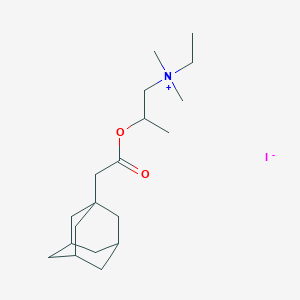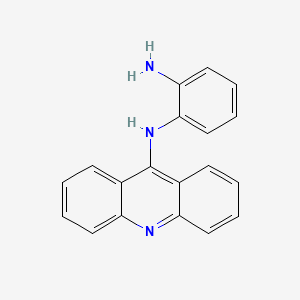
2-N-acridin-9-ylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-acridin-9-ylbenzene-1,2-diamine is a compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features an acridine moiety linked to a benzene ring with two amine groups, making it a versatile candidate for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-acridin-9-ylbenzene-1,2-diamine typically involves the reaction of acridine derivatives with benzene-1,2-diamine. One common method includes the use of p-toluenesulphonic acid as a catalyst in methanol under microwave-assisted conditions . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, yield, and purity on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-N-acridin-9-ylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
2-N-acridin-9-ylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection of nitric oxide.
Biology: Applied in imaging studies to visualize nitric oxide production in cells.
Medicine: Potential use in developing therapeutic agents due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism by which 2-N-acridin-9-ylbenzene-1,2-diamine exerts its effects is primarily through its interaction with nitric oxide. The compound acts as a fluorescent probe, where its fluorescence intensity changes in response to nitric oxide concentration. This interaction is based on a photoelectron transfer mechanism .
Comparación Con Compuestos Similares
Similar Compounds
Acridine derivatives: Such as acriflavine and proflavine, which share similar structural features and applications.
1,2-Diamines: Compounds like 1,2-diaminobenzene, which also have two amine groups attached to a benzene ring.
Uniqueness
2-N-acridin-9-ylbenzene-1,2-diamine stands out due to its dual functionality, combining the properties of acridine and benzene-1,2-diamine. This unique structure allows it to be used in a wide range of applications, from chemical synthesis to biological imaging.
Propiedades
Número CAS |
75776-03-3 |
|---|---|
Fórmula molecular |
C19H15N3 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
2-N-acridin-9-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C19H15N3/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,20H2,(H,21,22) |
Clave InChI |
BAUGCEXLSBLNFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


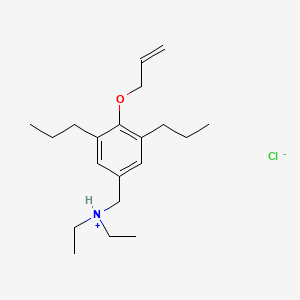
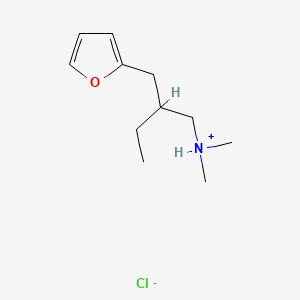

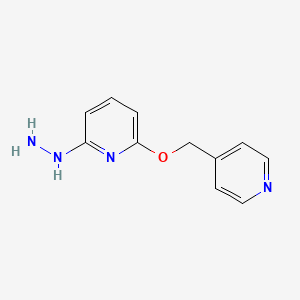
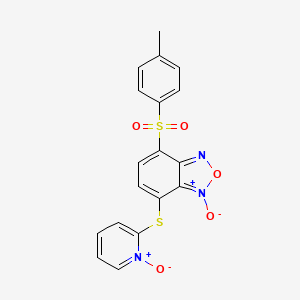
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)

